C13H16ClN3O5S
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Overview
Description
The compound with the molecular formula C13H16ClN3O5S N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide . This compound is notable for its applications in various fields of scientific research, particularly in chemistry and biology. It is often used in proteomics research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(morpholin-4-ylsulfonyl)benzoic acid.
Formation of Benzohydrazide: The benzoic acid derivative is then converted into its corresponding benzohydrazide by reacting with hydrazine hydrate.
Chloroacetylation: The final step involves the chloroacetylation of the benzohydrazide using chloroacetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or proteins, inhibiting their activity.
Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzamide
- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzoic acid
Uniqueness
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound.
Biological Activity
C13H16ClN3O5S is a chemical compound with significant biological activity, particularly in the context of antimicrobial properties. This article provides an overview of its biological effects, including data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound this compound is characterized by its molecular formula, which indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms. Its structure suggests potential interactions with various biological systems, particularly through mechanisms involving receptor activity modulation.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects, particularly relating to its analogs such as Triclocarban (TCC) and Triclosan (TCS). These compounds are known to exhibit activity against a range of pathogens. Research indicates that TCC enhances hormone-dependent gene expression while showing minimal agonistic activity on its own. This suggests a dual role in antimicrobial action and potential endocrine disruption.
Key Findings:
- Enhancement of Hormone Activity: TCC was shown to enhance estradiol-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR) by up to 2.5-fold in certain concentrations (1–10 μM) .
- Calcium Signaling: TCS significantly increased the binding of ryanodine to ryanodine receptors (RyR1), leading to elevated cytosolic calcium levels in muscle cells .
Table 1: Biological Activity of this compound and Analog Compounds
Compound | Concentration (μM) | ER Activation | AR Activation | Ca²⁺ Mobilization |
---|---|---|---|---|
TCC | 1-10 | Up to 2.5x | Up to 2.5x | No effect |
TCS | 0.1-10 | Antagonistic | Antagonistic | Significant effect |
Case Study 1: In Vitro Assessment of TCC and TCS
In a study assessing the biological activities of TCC and TCS, researchers utilized cell-based assays to evaluate their effects on nuclear receptor signaling pathways. The results demonstrated that while TCC enhanced hormone receptor activity, TCS exhibited antagonistic properties against both ER and AR pathways .
Case Study 2: Impact on Calcium Homeostasis
Another investigation focused on the impact of TCS on calcium signaling in skeletal muscle cells. The study found that TCS not only enhanced ryanodine binding but also caused significant increases in resting cytosolic calcium levels, indicating a potential mechanism for its biological activity related to muscle function .
Research Findings
Recent research has highlighted the implications of this compound in human health due to its endocrine-disrupting capabilities. The modulation of hormone receptor activity can lead to alterations in normal physiological processes, raising concerns about long-term exposure to such compounds.
Properties
Molecular Formula |
C13H16ClN3O5S |
---|---|
Molecular Weight |
361.80 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O5S/c14-8-1-2-11(18)10(5-8)17-12(19)6-15-13(20)16-9-3-4-23(21,22)7-9/h1-2,5,9,18H,3-4,6-7H2,(H,17,19)(H2,15,16,20) |
InChI Key |
PJMDOYZACBGFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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